1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound with the molecular formula C25H25N3O2 This compound is known for its unique structure, which includes a benzhydryl group, a pyrrolidinone ring, and a urea moiety
Preparation Methods
The synthesis of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyrrolidinone groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated that this compound may have pharmacological properties, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The benzhydryl group is known to interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be compared with other pyrrolidinone derivatives and benzhydryl compounds. Similar compounds include:
1-Benzhydryl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: This compound has a phenyl group instead of a p-tolyl group, which may alter its reactivity and biological activity.
1-Benzhydryl-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: The meta-tolyl group in this compound can lead to different steric and electronic effects compared to the para-tolyl group in the original compound.
Properties
IUPAC Name |
1-benzhydryl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-18-12-14-22(15-13-18)28-17-21(16-23(28)29)26-25(30)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFSJHRTXNDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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